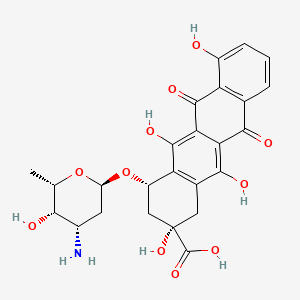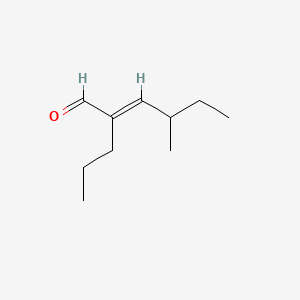
4-Methyl-2-propylhex-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-propylhex-2-enal is an organic compound with the molecular formula C10H18O It is a member of the aldehyde family, characterized by the presence of a carbonyl group (C=O) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-propylhex-2-enal typically involves the aldol condensation of propionaldehyde and 4-methyl-2-pentanone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions include maintaining a temperature of around 25-30°C and stirring the mixture for several hours to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The raw materials are continuously fed into the reactor, and the product is continuously removed, ensuring a steady supply of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-propylhex-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or hydrazines replace the carbonyl oxygen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Ammonia or primary amines in ethanol at reflux temperature.
Major Products Formed:
Oxidation: 4-Methyl-2-propylhexanoic acid.
Reduction: 4-Methyl-2-propylhexanol.
Substitution: Various imines or hydrazones, depending on the nucleophile used.
Scientific Research Applications
4-Methyl-2-propylhex-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its distinct odor.
Mechanism of Action
The mechanism of action of 4-Methyl-2-propylhex-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
4-Methyl-2-pentanal: Another aldehyde with a similar structure but shorter carbon chain.
2-Hexenal: An unsaturated aldehyde with a similar carbonyl group but different alkyl substituents.
Uniqueness: 4-Methyl-2-propylhex-2-enal is unique due to its specific combination of alkyl groups and the position of the double bond. This gives it distinct chemical properties and reactivity compared to other aldehydes.
Properties
CAS No. |
77731-56-7 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(E)-4-methyl-2-propylhex-2-enal |
InChI |
InChI=1S/C10H18O/c1-4-6-10(8-11)7-9(3)5-2/h7-9H,4-6H2,1-3H3/b10-7+ |
InChI Key |
GPTLSTSCOCBLOP-JXMROGBWSA-N |
Isomeric SMILES |
CCC/C(=C\C(C)CC)/C=O |
Canonical SMILES |
CCCC(=CC(C)CC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


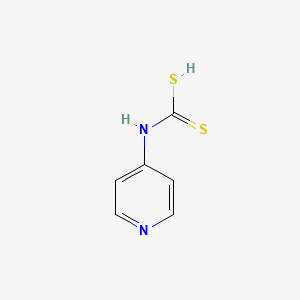
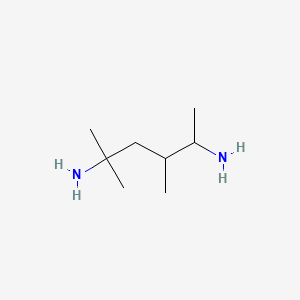
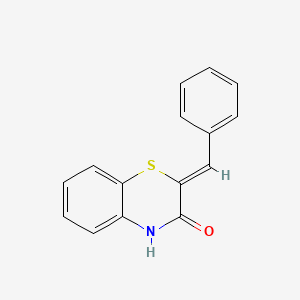


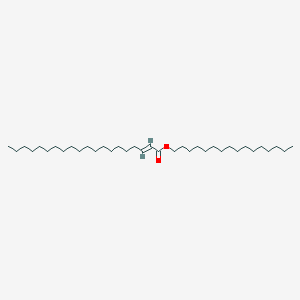
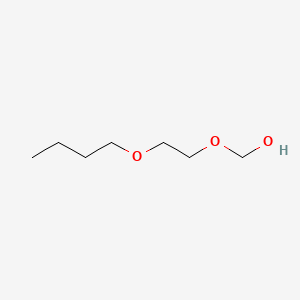
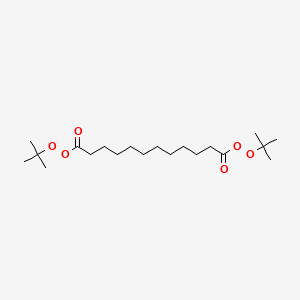
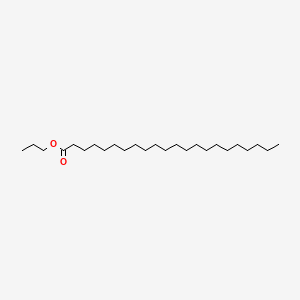

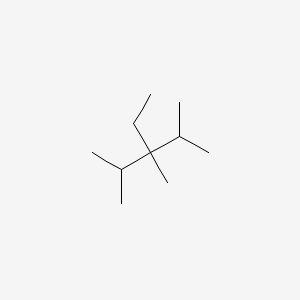
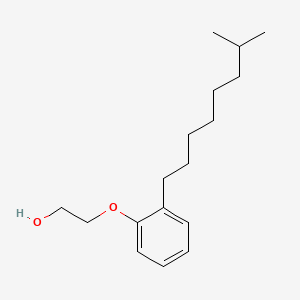
![2-(4-Methoxy-2-propan-2-yloxyanilino)-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12643678.png)
